molecular formula C7H2Cl2FIN2 B1437525 3,5-dichloro-4-fluoro-6-iodo-2H-indazole CAS No. 1000341-62-7

3,5-dichloro-4-fluoro-6-iodo-2H-indazole

Cat. No. B1437525
M. Wt: 330.91 g/mol
InChI Key: KGKZRJMDLGTFLF-UHFFFAOYSA-N
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Description

3,5-dichloro-4-fluoro-6-iodo-2H-indazole is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are polycyclic compounds containing an indazole moiety, which consists of a pyrazole fused to a benzene ring .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 3,5-dichloro-4-fluoro-6-iodo-2H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole consists of a total of 16 bonds, including 14 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Safety And Hazards

The safety data sheet for 3,5-dichloro-4-fluoro-6-iodo-1H-indazole is available for free at Echemi.com . It is recommended to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

3,5-dichloro-4-fluoro-6-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FIN2/c8-5-2(11)1-3-4(6(5)10)7(9)13-12-3/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKZRJMDLGTFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C2=C(NN=C21)Cl)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650572
Record name 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-4-fluoro-6-iodo-2H-indazole

CAS RN

1000341-62-7
Record name 3,5-Dichloro-4-fluoro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dichloro-4-fluoro-6-iodo-2H-indazole
Reactant of Route 2
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Reactant of Route 3
3,5-dichloro-4-fluoro-6-iodo-2H-indazole
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
3,5-dichloro-4-fluoro-6-iodo-2H-indazole

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